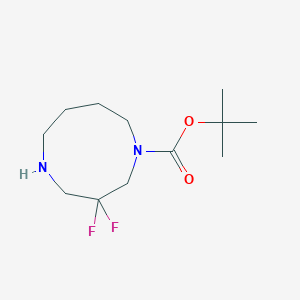

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Molecular Applications

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is involved in innovative synthetic pathways, enabling the construction of complex molecular structures important in pharmaceuticals and materials science. For example, it plays a crucial role in the oxidative rearrangement of indoles, leading to the synthesis of the EFHG-tetracyclic core of diazonamide A, a marine secondary metabolite with significant biological activity (Poriel et al., 2007). Additionally, it is used in the asymmetric Mannich-type reaction with diazoacetate, showcasing its versatility in creating chiral molecules with high enantioselectivities (Hashimoto et al., 2011).

Advancements in Heterocyclic Chemistry

In heterocyclic chemistry, this compound facilitates the synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, offering a straightforward method for creating 3-methylquinoxaline-2-carboxylates. This capability is pivotal in developing compounds with potential pharmacological applications (Attanasi et al., 2001).

Fluorous Synthesis and Protecting Groups

In fluorous synthesis, fluorinated analogues of tert-butyl alcohol, related to tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate, have emerged as novel protecting groups. These analogues efficiently protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase, demonstrating the compound's relevance in modern synthetic methodologies (Pardo et al., 2001).

Catalysis and Reaction Mechanisms

The tert-butyl group, exemplified by tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate, is integral in catalysis and reaction mechanisms. Its involvement in copper-catalyzed direct C-H oxidative trifluoromethylation highlights its utility in introducing trifluoromethyl groups to heteroarenes, a modification crucial for pharmaceuticals and agrochemicals (Chu & Qing, 2012).

Pharmaceutical Applications

Beyond synthetic applications, tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is instrumental in the development of pharmaceutical agents. It serves as a key intermediate in the synthesis of potent and orally available malonyl-CoA decarboxylase inhibitors, demonstrating its potential in treating ischemic heart diseases and highlighting its impact on medicinal chemistry (Cheng et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is a complex organic compound. Similar compounds are often used as building blocks in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .

Propriétés

IUPAC Name |

tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-4-6-15-8-12(13,14)9-16/h15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRIBVSQLQJTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCNCC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944386.png)

![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)